Estrazinol hydrobromide
Description
Estrazinol hydrobromide (EZ), chemically identified as bromidrato de estrazinol (CAS 15179-97-2) , is a water-soluble synthetic estrogen. It is structurally derived from estratriene and modified with a hydrobromide salt to enhance solubility and bioavailability. EZ exhibits estrogenic activity, primarily targeting endometrial tissues, and has been studied for its effects on reproductive physiology. Notably, oral administration of EZ in animal models induces morphological changes in the endometrium that are considered more "normal" or physiologically adequate compared to other estrogens like ethinyl estradiol (EE) or conjugated equine estrogens (Premarin, PR) .
Properties
CAS No. |
15179-97-2 |
|---|---|
Molecular Formula |
C20H26BrNO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide |
InChI |
InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1 |
InChI Key |
DIEDGWQBMYEFLT-UAQIFXDFSA-N |
SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br |
Canonical SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Estrazinol hydrobromide; W 4454A; W-4454A; W4454A. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol Hydrobromide involves several steps, starting with the preparation of the core steroidal structure. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core steroidal structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as methoxy and ethynyl groups are introduced through specific reactions, including alkylation and acetylation.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt by reacting the synthesized compound with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would include:
Batch or continuous flow reactors: These reactors would be used to carry out the cyclization and functional group introduction reactions.
Purification: The product would be purified using techniques such as crystallization or chromatography.
Quality control: The final product would undergo rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Estrazinol Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Estrazinol Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying steroidal estrogens and their chemical properties.
Biology: The compound is used in biological studies to understand the effects of synthetic estrogens on cellular processes.
Medicine: Research on this compound has provided insights into the development of new estrogenic drugs.
Mechanism of Action
Estrazinol Hydrobromide exerts its effects through the following mechanisms:
Estrogen Receptor Binding: The compound binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes.
Signal Transduction Pathways: The binding of this compound to estrogen receptors triggers signal transduction pathways that regulate various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar Estrogenic Compounds
*Subcutaneous administration with progesterone priming required.
Key Findings:
Oral Efficacy: EZ and EE both show oral activity, but EZ-induced endometrial changes are structurally closer to natural physiology. In contrast, PR (a conjugated equine estrogen blend) produces less pronounced effects . Subcutaneous E or EE, when combined with progesterone, fully activates secretory endometrial changes in rabbits. However, oral administration of these compounds fails to elicit similar responses, highlighting EZ’s unique oral bioavailability .
Structural and Functional Differences :
- EZ vs. EE : While both are orally active, EE (a synthetic derivative of E with an ethinyl group) has higher metabolic stability but induces atypical endometrial morphology. EZ’s hydrobromide salt may contribute to its distinct solubility and tissue interaction .
- EZ vs. PR : PR contains mixed equine estrogens (e.g., estrone sulfate), which are less effective in inducing endometrial transformation compared to EZ’s targeted activity .
Hydrobromide Salts in Pharmacology: While other hydrobromide salts (e.g., galanthamine hydrobromide) target acetylcholinesterase in Alzheimer’s therapy , EZ’s hydrobromide moiety enhances solubility without altering its estrogenic receptor affinity. This contrasts with non-hydrobromide estrogens like E, which require lipid carriers for absorption .
Research Implications and Gaps
- Mechanistic Insights: The exact molecular pathway by which EZ produces "normal" endometrial changes remains unclear. Further crystallographic or receptor-binding studies (e.g., using SHELX software ) could elucidate structural interactions.
- Regulatory guidelines for bioequivalence studies (e.g., CDE’s eCTD standards ) should be applied in future pharmacokinetic analyses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
